3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the C-3, C-5, and C-7 positions. The C-3 benzenesulfonyl group imparts electron-withdrawing characteristics, while the C-5 methyl and C-7 trifluoromethyl groups contribute to steric bulk and electronegativity, respectively. This compound is synthesized via sequential nucleophilic aromatic substitution (SNAr) and Suzuki–Miyaura cross-coupling reactions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPWNFQZVFFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a reagent like Togni’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and overall structure.
Cross-Coupling Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives with different aryl or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests have demonstrated that this compound can inhibit the growth of cancer cells, with specific derivatives showing IC50 values indicative of strong anticancer properties. For example, related compounds have been reported to exhibit IC50 values lower than 30 μM against breast cancer cell lines like MDA-MB-231 .
Kinase Inhibition
Kinases are critical enzymes involved in cell signaling pathways that regulate various cellular functions. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its ability to inhibit specific kinases:
- Aurora Kinase Inhibition : Similar compounds within the same chemical family have shown effectiveness against aurora kinases, which are often overexpressed in tumors. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Emerging research suggests that pyrazolo[1,5-a]pyrimidines also possess antimicrobial properties:
- Broad-Spectrum Activity : Compounds from this class have exhibited activity against a variety of bacterial and fungal strains. This broad-spectrum efficacy makes them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, researchers demonstrated that certain derivatives could effectively reduce tumor size in xenograft models. These findings suggest a promising avenue for developing new cancer therapies based on this compound's structure.
Case Study 2: Kinase Targeting
A recent investigation into the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on aurora kinases revealed that modifications to the trifluoromethyl group significantly enhanced potency. This highlights the importance of structural optimization in developing effective kinase inhibitors.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, inhibiting its activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Key Observations :
- C-3 Substituents : Bulky or electron-withdrawing groups (e.g., benzenesulfonyl, dibenzothiophene) generally require optimized Suzuki conditions but may improve target binding .
- C-5 Substituents : Amine or thiol groups introduced via SNAr achieve high yields (82–92%), while methyl groups simplify synthesis but limit further derivatization .
Physicochemical and Electronic Properties
- Trifluoromethyl at C-7 : A common feature in analogs, this group enhances electronegativity and metabolic resistance, contributing to improved pharmacokinetics .
- Benzenesulfonyl vs.
- Methyl at C-5: Smaller than substituents like (4-methoxybenzyl)amino, this group may lower steric hindrance, favoring interactions with flat binding pockets .
Biological Activity
3-(Benzenesulfonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by its unique bicyclic structure that incorporates both pyrazole and pyrimidine rings. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The molecular formula for this compound is C₁₃H₉F₃N₄O₂S, with a molecular weight of approximately 338.3 g/mol.
The compound features a trifluoromethyl group at position 7 and a benzenesulfonyl group at position 3, alongside a methyl group at position 5. These substituents significantly influence its chemical properties and biological activities:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉F₃N₄O₂S |
| Molecular Weight | 338.3 g/mol |
| Topological Polar Surface Area | 105 Ų |
| Hydrogen Bond Donors/Acceptors | 1/8 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific enzymes associated with cell proliferation and survival pathways. Notably, studies have demonstrated its efficacy against various cancer cell lines:
- Inhibition of Cell Proliferation: The compound has shown promising results in inhibiting the proliferation of cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
- Cell Lines Tested: Various studies have evaluated its effects on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), reporting significant growth inhibition.
Antimicrobial Activity
In addition to its anticancer properties, this compound also displays antimicrobial activity. Preliminary evaluations suggest that it may be effective against several pathogens, indicating potential applications in treating bacterial infections and other microbial diseases.
Case Studies and Research Findings
-
Cell Proliferation Inhibition Study:
- A study focused on the effects of the compound on MCF-7 cells reported an IC50 value of approximately 22.54 µM, indicating effective inhibition compared to standard treatments such as doxorubicin.
-
Antimicrobial Evaluation:
- Preliminary tests against various bacterial strains showed that the compound could inhibit growth effectively, warranting further investigation into its potential as an antimicrobial agent.
-
Mechanism of Action:
- Molecular docking studies have suggested that the compound interacts with key targets involved in cancer cell signaling pathways, providing insights into its mechanism of action.
Synthesis Methods
The synthesis of this compound can be achieved through cyclocondensation methods involving appropriate precursors. The presence of the sulfonyl and trifluoromethyl groups enhances the solubility and biological activity of the compound compared to other derivatives lacking these modifications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for benzenesulfonyl-substituted analogs?
- Methodology : The core structure is synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones under reflux conditions (433–458 K). For benzenesulfonyl-substituted analogs, post-functionalization involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki) to introduce the sulfonyl group .
- Key Parameters :
- Reaction solvents: 1,4-dioxane or methanol.
- Catalysts: PyBroP (for SNAr) or Pd(PPh₃)₂Cl₂ (for Suzuki).
- Yield optimization: Recrystallization from ethanol/acetone (1:1) improves purity (66–92%) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals planar pyrazolo[1,5-a]pyrimidine cores (r.m.s. deviation ≤ 0.006 Å) and substituent-dependent dihedral angles (e.g., 50.76° for benzenesulfonyl-phenyl rings). Cl⋯Cl interactions (3.475 Å) and van der Waals forces dominate packing .
- Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c (monoclinic) | |
| Z (unit cell) | 4 | |
| R-factor | 0.051–0.143 |
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign substituent-specific shifts (e.g., trifluoromethyl at δ ~120 ppm in ¹³C).
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and trifluoromethyl (C-F stretch at 1100–1250 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 438.22) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?
- Strategies :
- Catalyst Screening : Use PyBroP for efficient SNAr (yields up to 93%) .
- Solvent Selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
- Temperature Control : Heating at 453–458 K accelerates cyclization but requires strict anhydrous conditions to avoid hydrolysis .
Q. How do structural variations (e.g., benzenesulfonyl vs. dichlorophenyl substituents) impact bioactivity and metabolic stability?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Sulfonyl Groups : Improve solubility but may increase plasma protein binding, reducing bioavailability .
Q. What analytical approaches resolve contradictions in XRD data, such as variable dihedral angles between substituents?
- Methodology :
- Dynamic NMR : Probe rotational barriers of substituents in solution.
- DFT Calculations : Simulate energy-minimized conformers and compare with experimental XRD torsion angles (e.g., C(11)-C(18)-C(19)-C(20) = -176.8°) .
Q. How can computational models predict the metabolic pathways and toxicity of this compound?
- Approach :
- CYP450 Docking : Use AutoDock Vina to simulate interactions with human CYP1A2 (key enzyme in hepatotoxicity) .
- Reactive Metabolite Prediction : Identify electrophilic intermediates (e.g., epoxides) with GLORYx or similar platforms.
- Validation : Compare in silico predictions with in vitro microsomal assays (e.g., glutathione adduct formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
